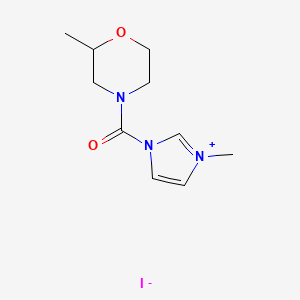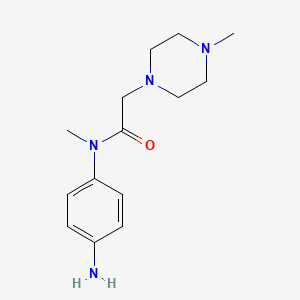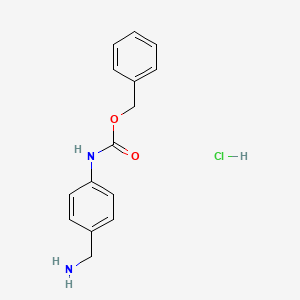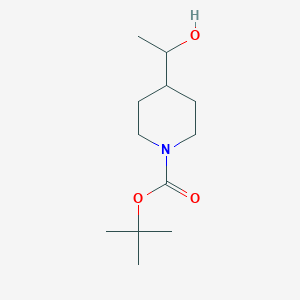
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
概要
説明
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom, and it is a common structural motif in many pharmaceutical compounds. The tert-butyl group is a bulky substituent that can influence the steric properties of the molecule, while the hydroxyethyl group introduces a polar functional group that can participate in various chemical reactions and interactions.
Synthesis Analysis
The synthesis of related piperidine derivatives has been reported in several studies. For instance, the synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved characterization by spectroscopic methods and X-ray diffraction analysis . Another study reported the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, providing details on bond lengths and angles typical for this class of compounds . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecules and their potential interactions in biological systems.
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions due to the presence of functional groups that are reactive. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involved nucleophilic substitution, oxidation, halogenation, and elimination reactions . These reactions are indicative of the versatility of piperidine derivatives in chemical transformations, which could be relevant for the modification of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. Studies have used techniques such as density functional theory (DFT) calculations, Hirshfeld surface analysis, and vibrational analysis to explore these properties . For example, the analysis of intermolecular interactions and crystal packing via Hirshfeld surface analysis and fingerprint plots was performed for certain derivatives . These studies provide a comprehensive understanding of how the molecular features of piperidine derivatives affect their physical and chemical behavior.
科学的研究の応用
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Results or Outcomes
The derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
2. Use as a Linker in PROTAC Development
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
Results or Outcomes
The use of this compound as a linker in PROTAC development can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
3. Use in the Synthesis of Biologically Active Compounds
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used in the synthesis of several biologically active compounds such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, TD-8954 .
Results or Outcomes
The derived compounds are used in various therapeutic applications .
4. Use as a Semi-Flexible Linker in PROTAC Development
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation .
Results or Outcomes
The use of this compound as a linker in PROTAC development can impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
5. Use in the Synthesis of Biologically Active Compounds
Summary of the Application
“Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate” is used in the synthesis of several biologically active compounds such as Vandetanib, PF-06687859, Tepotinib, [11C]-SB-207145, TD-8954 .
Results or Outcomes
The derived compounds are used in various therapeutic applications .
6. Use in the Synthesis of Crizotinib
Summary of the Application
“Tert-butyl-4-(1-hydroxyethyl)piperidine-1-carboxylate” is used as an important intermediate in the synthesis of Crizotinib .
Results or Outcomes
Crizotinib is a biologically active compound used in various therapeutic applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, which provide guidance on how to handle the compound safely .
特性
IUPAC Name |
tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMPUDOUGDJPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621268 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
CAS RN |
183170-69-6 | |
| Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

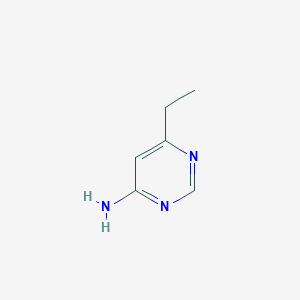
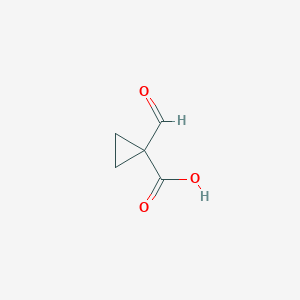
![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)
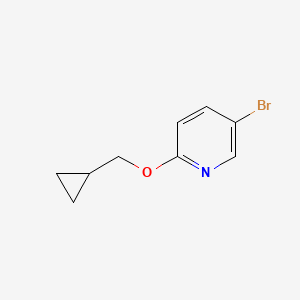
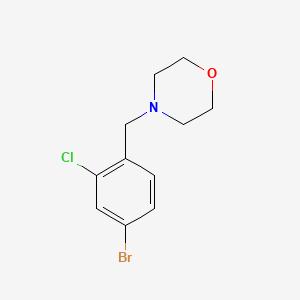
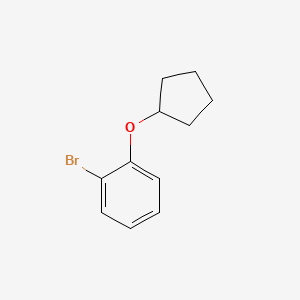
![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)


